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molecular formula C21H44O2S B8679552 3-Octadecylsulfanylpropane-1,2-diol CAS No. 7400-44-4

3-Octadecylsulfanylpropane-1,2-diol

Cat. No. B8679552
M. Wt: 360.6 g/mol
InChI Key: WHCHVADSXPASOY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US03984480

Procedure details

The octadecyl mercaptan is then condensed with 4 moles glycidol per mole octadecyl mercaptan, first introducing a first molar equivalent of glycidol to obtain 3-octadecylthio-propane-1,2 diol at 80° C, the rest of the glycidol being introduced at 155° C in the course of 2 hours 20 minutes.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
4 mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH2:1]([SH:19])[CH2:2][CH2:3][CH2:4][CH2:5][CH2:6][CH2:7][CH2:8][CH2:9][CH2:10][CH2:11][CH2:12][CH2:13][CH2:14][CH2:15][CH2:16][CH2:17][CH3:18].[CH2:20]1[O:22][CH:21]1[CH2:23][OH:24]>>[CH2:1]([S:19][CH2:20][CH:21]([OH:22])[CH2:23][OH:24])[CH2:2][CH2:3][CH2:4][CH2:5][CH2:6][CH2:7][CH2:8][CH2:9][CH2:10][CH2:11][CH2:12][CH2:13][CH2:14][CH2:15][CH2:16][CH2:17][CH3:18]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CCCCCCCCCCCCCCCCC)S
Step Two
Name
Quantity
4 mol
Type
reactant
Smiles
C1C(O1)CO
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CCCCCCCCCCCCCCCCC)S
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1C(O1)CO

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
C(CCCCCCCCCCCCCCCCC)SCC(CO)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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